molecular formula C30H32N4O8 B612948 Z-D-Arg(Z) 2-OH CAS No. 1947-42-8

Z-D-Arg(Z) 2-OH

Cat. No.: B612948
CAS No.: 1947-42-8
M. Wt: 576.6
InChI Key: RDSFVNUCIDKSBE-RUZDIDTESA-N
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Description

Z-D-Arg(Z) 2-OH: is a derivative of the amino acid arginine. It is commonly used in biochemical research, particularly in the field of proteomics. The compound has a molecular formula of C30H32N4O8 and a molecular weight of 576.6 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-D-Arg(Z) 2-OH typically involves the protection of the amino and guanidino groups of arginine. The process begins with the protection of the amino group using a carbamate group, followed by the protection of the guanidino group using a benzyloxycarbonyl (Z) group. The final product is obtained through a series of purification steps .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: Z-D-Arg(Z) 2-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of various oxidized derivatives, while reduction can yield deprotected forms of the compound .

Scientific Research Applications

Chemistry: Z-D-Arg(Z) 2-OH is used in the synthesis of peptides and proteins. It serves as a building block in the construction of complex peptide chains .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also used in the development of enzyme inhibitors .

Medicine: The compound is used in the development of therapeutic peptides and drugs. It is also used in the study of diseases related to arginine metabolism .

Industry: In the industrial sector, this compound is used in the production of specialized chemicals and materials. It is also used in the development of new industrial processes .

Mechanism of Action

Z-D-Arg(Z) 2-OH exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This interaction can lead to changes in the enzyme’s conformation and activity .

Comparison with Similar Compounds

Uniqueness: Z-D-Arg(Z) 2-OH is unique due to its specific protective groups, which provide stability and specificity in biochemical reactions. This makes it particularly useful in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

(2R)-5-[[amino-[bis(phenylmethoxycarbonyl)amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O8/c31-27(32-18-10-17-25(26(35)36)33-28(37)40-19-22-11-4-1-5-12-22)34(29(38)41-20-23-13-6-2-7-14-23)30(39)42-21-24-15-8-3-9-16-24/h1-9,11-16,25H,10,17-21H2,(H2,31,32)(H,33,37)(H,35,36)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSFVNUCIDKSBE-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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